molecular formula C24H52N4O.C2H4O2<br>C26H56N4O3 B12673730 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate CAS No. 93942-08-6

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate

Cat. No.: B12673730
CAS No.: 93942-08-6
M. Wt: 472.7 g/mol
InChI Key: ZPHYJDBFRAZJAL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadecanamide . This nomenclature reflects its structural components:

  • An octadecanamide backbone (stearamide group, C₁₇H₃₅CONH₂).
  • A triethylenetetramine moiety (N-(2-aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethylenediamine) attached to the amide nitrogen.
  • An acetate counterion (CH₃COO⁻) forming a salt with the protonated amine groups.

The structural representation (Figure 1) highlights the branched polyamine chain linked to the stearamide group, with the acetate ion neutralizing one positively charged amine group. The Simplified Molecular Input Line Entry System (SMILES) string is CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O , which encodes the stearamide’s hydrocarbon chain, polyamine branches, and acetate group.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 93942-08-6 . Alternative designations include:

  • N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]stearamide monoacetate (IUPAC condensed form).
  • N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadecanamide acetate (non-systematic variant).
  • Triethylenetetramine stearamide monoacetate (functional group–based name).

These synonyms emphasize either the polyamine structure (triethylenetetramine) or the stearamide-acetate salt configuration.

Molecular Formula and Weight Analysis

The molecular formula C₂₆H₅₆N₄O₃ comprises:

  • 26 carbon atoms : 18 from the stearamide chain, 6 from the polyamine, and 2 from the acetate.
  • 56 hydrogen atoms : Distributed across the hydrocarbon tail and amine groups.
  • 4 nitrogen atoms : Located in the triethylenetetramine moiety.
  • 3 oxygen atoms : One from the amide carbonyl and two from the acetate.
Property Value
Molecular weight 472.7 g/mol
Hydrogen bond donors 5
Topological polar surface area 117 Ų

The molecular weight (472.7 g/mol) is consistent with the summation of atomic masses in the formula. The polar surface area, calculated from the SMILES string, indicates moderate solubility in polar solvents.

Salt Formation and Acetate Counterion Characterization

The compound exists as a monoacetate salt , where one acetate ion neutralizes a single protonated amine group in the triethylenetetramine structure. Key features of the salt include:

  • Stoichiometry : A 1:1 molar ratio between the stearamide-polyamine cation and the acetate anion.
  • Counterion role : The acetate enhances solubility in aqueous media by forming hydrogen bonds with water molecules.
  • Synthesis : Likely involves reacting the free base (N-(2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)stearamide) with acetic acid under controlled pH conditions.

Comparative analysis with the diacetate analog (CAS 85455-60-3) reveals that the monoacetate retains one unneutralized amine group, which may influence its reactivity in further chemical modifications. The acetate’s presence is confirmed via infrared spectroscopy (C=O stretch at ~1700 cm⁻¹) and nuclear magnetic resonance (NMR) methyl singlet at δ 2.1 ppm.

Properties

CAS No.

93942-08-6

Molecular Formula

C24H52N4O.C2H4O2
C26H56N4O3

Molecular Weight

472.7 g/mol

IUPAC Name

acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadecanamide

InChI

InChI=1S/C24H52N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h26-27H,2-23,25H2,1H3,(H,28,29);1H3,(H,3,4)

InChI Key

ZPHYJDBFRAZJAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The preparation of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate generally involves two main stages:

  • Synthesis of the Parent Amide (N-(2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)stearamide):

    • Starting from stearamide (octadecanamide) , the compound undergoes sequential nucleophilic substitution or amidation reactions with ethylenediamine or related aminoethyl reagents.
    • The process introduces multiple aminoethyl groups stepwise, typically under controlled temperature and solvent conditions to avoid side reactions.
    • Reaction conditions often include mild heating and use of polar aprotic solvents to facilitate amine substitution.
  • Formation of the Monoacetate Salt:

    • The free amine groups in the parent compound are acetylated by reaction with acetic acid or acetic anhydride.
    • This step forms the monoacetate salt, improving solubility and stability.
    • The acetylation is typically performed under mild acidic conditions, with careful control of stoichiometry to ensure monoacetate formation rather than di- or triacetate derivatives.

Detailed Reaction Conditions

Step Reactants Conditions Notes
1 Stearamide + Ethylenediamine (or 2-aminoethylamine) Controlled temperature (50-80°C), polar aprotic solvent (e.g., DMF, DMSO), inert atmosphere Stepwise addition to introduce multiple aminoethyl groups
2 Intermediate amide + Acetic acid or Acetic anhydride Room temperature to 40°C, mild acidic environment Stoichiometric control to form monoacetate salt

Industrial Scale Considerations

  • Industrial synthesis optimizes reaction parameters such as temperature, pressure, and catalyst use to maximize yield and purity.
  • Catalysts such as acid catalysts or coupling agents (e.g., carbodiimides) may be employed to enhance amidation efficiency.
  • Purification typically involves crystallization or solvent extraction to isolate the monoacetate salt in high purity.

Research Findings and Analytical Data

Physicochemical Properties

Property Value Source
Molecular Weight 472.7 g/mol
Molecular Formula C26H56N4O3
Melting Point Not explicitly reported -
Solubility Improved in polar solvents due to monoacetate salt formation Inferred from acetylation benefits
Stability Enhanced by monoacetate salt formation

Mechanistic Insights

  • The multiple amino groups in the molecule allow for strong interactions with biological targets and facilitate acetylation.
  • Acetylation modifies the basicity and solubility profile, which can influence biological activity and chemical reactivity.

Summary Table of Preparation Steps

Preparation Stage Description Key Reagents Conditions Outcome
Parent Amide Synthesis Stepwise introduction of aminoethyl groups to stearamide Stearamide, ethylenediamine 50-80°C, polar aprotic solvent N-(2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)stearamide
Monoacetate Formation Acetylation of free amine groups Acetic acid or acetic anhydride Room temp to 40°C, mild acid This compound

Notes on Literature and Source Reliability

  • The preparation methods described are synthesized from multiple authoritative chemical databases and supplier technical sheets, excluding unreliable sources such as benchchem.com and smolecule.com.
  • Data from chemical suppliers and research organizations provide consistent information on synthetic routes and compound properties.
  • Specific experimental protocols are often proprietary or unpublished; however, the general synthetic strategy is well-established in amide and polyamine chemistry.

Chemical Reactions Analysis

Reaction Types

The compound undergoes diverse reactions due to its amide and amine groups:

Oxidation

The amine groups are susceptible to oxidation, particularly under acidic or basic conditions. For example:

  • Oxidation with peroxides : Forms nitroxide radicals via hydrogen abstraction.

  • Oxidation with KMnO₄ : Potential cleavage of alkyl chains or deamination.

Substitution Reactions

Nucleophilic substitution occurs at the amine groups:

  • Acetate displacement : The acetate ion can act as a leaving group, enabling reaction with stronger nucleophiles (e.g., alcohols) .

  • Quaternization : Reaction with alkyl halides under alkaline conditions to form quaternary ammonium salts.

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to regenerate stearic acid and the amine .

Redox Cycling

The compound may participate in redox cycles, acting as a reducing agent or antioxidant in industrial processes.

Amphiphilic Interactions

The long hydrocarbon chain (C18) and multiple amine groups enable:

  • Membrane integration : Alters lipid bilayer fluidity in biological systems.

  • Surfactant behavior : Forms micelles in aqueous solutions, enhancing emulsification .

Electron Transfer

The amine groups facilitate electron transfer in redox reactions, potentially stabilizing intermediates.

Industrial Uses

  • Surfactants : Enhances wetting and dispersion in coatings, inks, and adhesives.

  • Corrosion inhibition : Forms protective films on metal surfaces via adsorption.

Biological Interactions

  • Enzyme modulation : Binds to active sites of enzymes (e.g., proteases) via hydrogen bonding.

  • Membrane disruption : Alters cellular permeability, influencing antimicrobial activity.

Comparison with Analogous Compounds

Property N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate
Molecular Formula C28H61N5O3 C22H49N5O3
Chain Length C18C12
Solubility Amphiphilic (water/oil soluble)More water-soluble due to shorter chain
Reaction Profile Slower hydrolysis vs. C12 analogFaster hydrolysis due to smaller size

Scientific Research Applications

Basic Information

  • Molecular Formula: C28H61N5O3
  • Molecular Weight: 515.81564 g/mol
  • CAS Number: 67953-23-5

Structure

The compound features a stearamide backbone with multiple aminoethyl groups, which contribute to its solubility and reactivity. The presence of these functional groups enhances its potential for interactions in biological systems.

Biochemical Applications

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate has been explored for its role as a surfactant and emulsifier in biochemical applications. Its amphiphilic nature allows it to stabilize emulsions, making it useful in drug delivery systems where solubility and stability of active pharmaceutical ingredients are crucial.

Case Study: Drug Delivery Systems

Research has shown that compounds similar to this compound can enhance the bioavailability of poorly soluble drugs by forming stable micelles. These micelles improve the solubility of hydrophobic drugs, facilitating their absorption in biological systems .

Materials Science

In materials science, this compound is utilized in the formulation of coatings and adhesives due to its excellent adhesion properties and ability to modify surface characteristics.

Case Study: Coating Formulations

Studies have indicated that incorporating this compound into polymer matrices can improve the mechanical properties of coatings. The compound's compatibility with various polymers enhances the durability and performance of coatings used in industrial applications .

Environmental Remediation

The compound has shown promise in environmental applications, particularly in the removal of heavy metals from wastewater. Its functional groups can chelate metal ions, facilitating their removal from contaminated water sources.

Case Study: Heavy Metal Removal

A notable study demonstrated that composites formed with this compound effectively adsorb nickel ions from aqueous solutions. The optimal conditions for maximum adsorption were established through experimental designs, highlighting the compound's potential as an eco-friendly solution for heavy metal remediation .

Summary of Findings

Application AreaKey BenefitsRelevant Studies
Biochemical ApplicationsEnhances drug solubility and stabilityDrug delivery systems
Materials ScienceImproves adhesion and mechanical propertiesCoating formulations
Environmental RemediationEffective heavy metal ion removalHeavy metal removal studies

Mechanism of Action

The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of fatty acid-polyamine conjugates, which vary in alkyl chain length, amine branching, and counterion composition. Below is a comparative analysis of structurally related analogs (Table 1) and their distinguishing features.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Key Structural Differences Inferred Properties
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate Not listed C18 chain; triethylenetriamine backbone; monoacetate High lipophilicity; moderate aqueous solubility due to acetate salt
N-(2-(2-Hydroxyethylamino)ethyl)stearamide, acetic acid salt 57478-07-6 Replaces terminal amine with hydroxyethyl group Reduced cationic charge; increased hydrophilicity
N,N-(Ethylenebis(iminoethylene))bispalmitamide monoacetate 93918-66-2 C16 chain (palmitamide); bis-amine structure Lower melting point; enhanced flexibility
Octadecanamide,N,N'-[[(3-hydroxypropyl)imino]di-2,1-ethanediyl]bis-, monoacetate 84215-58-7 3-hydroxypropyl substituent; bis-amide linkage Improved biocompatibility; potential for ester hydrolysis

Key Findings :

Alkyl Chain Length :

  • The stearamide (C18) backbone in the target compound enhances lipid membrane affinity compared to palmitamide (C16) analogs like CAS 93918-66-2. This increases its utility in lipid-based drug carriers .
  • Shorter chains (e.g., C16) reduce melting points and improve solubility in organic solvents.

Amine Functionalization :

  • The triethylenetriamine core in the target compound provides three primary amine sites, enabling strong cationic interactions absent in hydroxyethyl-substituted analogs (e.g., CAS 57478-07-6). This may enhance binding to anionic surfaces like nucleic acids or cell membranes.
  • Hydroxypropyl or hydroxyethyl substituents (e.g., CAS 84215-58-7) introduce polarity, improving water solubility but reducing stability under acidic conditions .

Counterion Effects: Monoacetate salts (common across all analogs) mitigate the hydrophobicity of long alkyl chains, facilitating dispersion in aqueous media. However, acetate’s weak acidity may limit stability in alkaline environments.

Toxicity and Safety: Limited toxicological data exist for this compound class.

Biological Activity

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate, also known as stearamide monoacetate, is a compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and relevant case studies that illustrate its potential applications in various fields, particularly in pharmacology and biochemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H51N3O3
Molecular Weight429.68 g/mol
Boiling Point535.5 °C
Flash Point277.7 °C
LogP6.9348
Topological Polar Surface Area (TPSA)107.94 Ų

The high LogP value indicates significant lipophilicity, which may influence its absorption and distribution in biological systems.

This compound exhibits various biological activities due to its structural properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi. Its amine groups may interact with microbial membranes, disrupting their integrity.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly by inhibiting the production of pro-inflammatory cytokines.
  • Cell Proliferation : Research indicates that it may influence cell growth and differentiation, making it a candidate for further studies in cancer research.

1. Antimicrobial Efficacy

A study conducted on the antimicrobial properties of stearamide derivatives demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

2. Anti-inflammatory Activity

In vitro assays showed that the compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent. This suggests that this compound could be beneficial in treating inflammatory diseases .

3. Cancer Cell Line Studies

Research involving cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound could induce apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to control groups .

Q & A

Q. What are the recommended methods for synthesizing and purifying N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate?

Synthesis typically involves step-wise amidation and acetylation reactions. For example, stearic acid is first activated (e.g., via HOBt/EDC coupling) and reacted with a polyamine intermediate (e.g., tris(2-aminoethyl)amine). The product is then acetylated under mild acidic conditions. Purification often employs column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol. Characterization requires NMR (¹H, ¹³C), mass spectrometry (ESI-MS or MALDI-TOF), and IR spectroscopy to confirm branching and acetylation .

Q. How can researchers characterize the compound’s structural integrity and purity for reproducibility?

Use orthogonal analytical techniques:

  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold).
  • Elemental analysis to verify C, H, N composition.
  • Thermogravimetric analysis (TGA) to detect solvent residues or decomposition. Discrepancies in melting points or spectral data (e.g., unexpected peaks in ¹H NMR) may indicate byproducts from incomplete acetylation or amine oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) due to skin/eye irritation risks (Category 1A/B/C per GHS) .
  • Work under fume hoods to prevent inhalation of aerosols.
  • Store in airtight containers at 2–8°C, away from oxidizers or moisture, to prevent decomposition .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for scalable synthesis?

Apply factorial design (e.g., 2^k or Box-Behnken) to test variables:

  • Temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and reaction time (12–48 hrs).
  • Response surfaces can identify optimal conditions for yield and selectivity while minimizing side reactions (e.g., over-acetylation) .

Q. What strategies address stability issues in aqueous solutions during biological assays?

Conduct accelerated stability studies :

  • Test pH-dependent degradation (pH 4–9 buffers, 37°C) via HPLC monitoring.
  • Add antioxidants (e.g., ascorbic acid) or use lyophilization to improve shelf-life.
  • For cellular studies, employ liposomal encapsulation to enhance membrane permeability and reduce hydrolysis .

Q. How should researchers resolve contradictory data in bioactivity studies (e.g., variable cytotoxicity results)?

  • Cross-validate assays : Compare MTT, resazurin, and ATP-based viability tests.
  • Check purity (HPLC-MS) to rule out batch-specific impurities.
  • Control for cell-line specificity (e.g., HepG2 vs. HEK293) and serum interference in media .

Q. What computational approaches model the compound’s interactions with lipid bilayers?

  • Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM to simulate insertion into DPPC bilayers. Analyze parameters like lateral diffusion coefficients or hydrogen bonding with polar headgroups.
  • Density Functional Theory (DFT) : Calculate charge distribution and solvation energy to predict aggregation behavior .

Q. How can researchers design reactor systems for continuous-flow synthesis?

  • Use microfluidic reactors with immobilized enzymes (e.g., lipases) to enhance reaction control.
  • Monitor real-time parameters (pH, pressure) via inline FTIR or Raman spectroscopy.
  • Apply process simulation tools (Aspen Plus) to optimize mass transfer and residence time .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR vs. IR) for structural confirmation?

  • NMR discrepancies : Check for dynamic effects (e.g., rotamers) using variable-temperature NMR.
  • IR mismatches : Compare with computed spectra (e.g., Gaussian09) to identify vibrational mode assignments.
  • Cross-reference with X-ray crystallography (if crystals are obtainable) for definitive conformation .

Q. What methodologies validate the compound’s role in cellular signaling pathways?

  • Knockdown/knockout models : Use siRNA or CRISPR to silence target receptors (e.g., GPCRs).
  • Phosphoproteomics : Perform LC-MS/MS to map kinase activation/inhibition.
  • Fluorescence resonance energy transfer (FRET) to monitor real-time protein interactions .

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